1-Methoxy-2-naphthylamine
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Overview
Description
1-methoxynaphthalen-2-amine is an organic compound with the molecular formula C11H11NO It is a derivative of naphthalene, where a methoxy group (-OCH3) is attached to the first carbon and an amine group (-NH2) is attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methoxynaphthalen-2-amine can be synthesized through several methods. One common approach involves the nitration of 1-methoxynaphthalene to form 1-methoxy-2-nitronaphthalene, followed by reduction to yield 1-methoxynaphthalen-2-amine. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of 1-methoxynaphthalen-2-amine may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 1-methoxynaphthalen-2-amine.
Chemical Reactions Analysis
Types of Reactions
1-methoxynaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic substitution reactions may use reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of halogenated or sulfonated derivatives.
Scientific Research Applications
1-methoxynaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methoxynaphthalen-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-methoxynaphthalen-2-amine can be compared with other similar compounds, such as:
2-methoxynaphthalen-1-amine: This compound has the methoxy and amine groups attached to different positions on the naphthalene ring, leading to different chemical properties and reactivity.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This derivative has additional functional groups, which can influence its biological activity and applications.
Properties
CAS No. |
3178-03-8 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-methoxynaphthalen-2-amine |
InChI |
InChI=1S/C11H11NO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,12H2,1H3 |
InChI Key |
DZCCNHQOMASNEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)N |
Origin of Product |
United States |
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